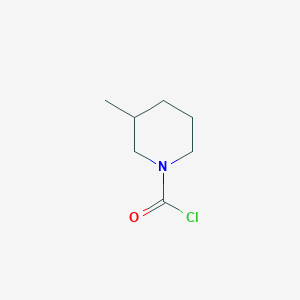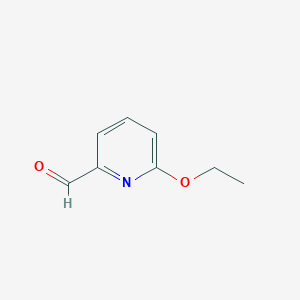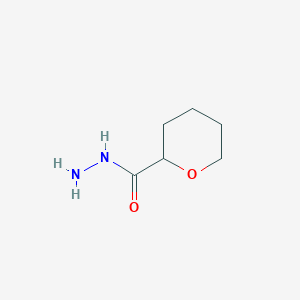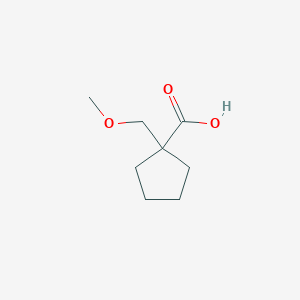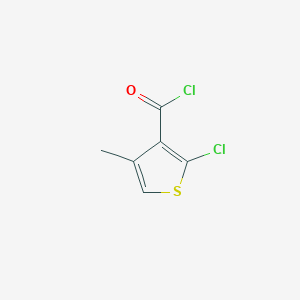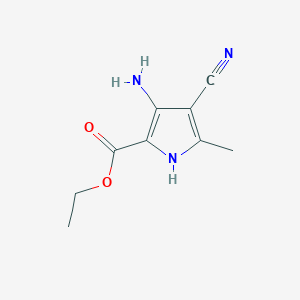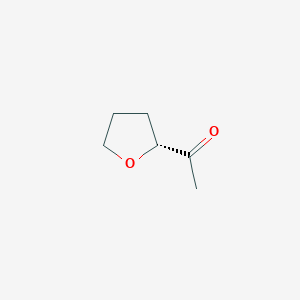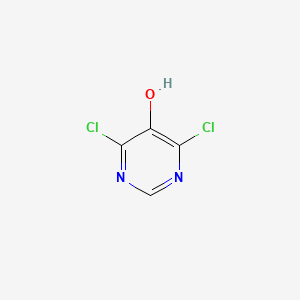acetic Acid CAS No. 1210220-80-6](/img/structure/B1419602.png)
[2-(2,4-Dichlorophenyl)hydrazinyl](Oxo)acetic Acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer and Antioxidant Potential
- A study by Awad et al. (2018) explored the design and synthesis of novel α-aminophosphonates with quinazolinone moiety, showing excellent to moderate anti-proliferative activity against various cell lines and potent antioxidant properties Awad et al. (2018).
Advanced Oxidation Processes
- Research by Sun and Pignatello (1993) identified the transient products formed during the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide, contributing to wastewater treatment studies Sun and Pignatello (1993).
Herbicide Residue Analysis
- Zheng et al. (2020) investigated the residues and dietary risk assessments of 2,4-D isooctyl ester and related compounds in corn or soybean fields, highlighting the need for accurate analysis of these substances Zheng et al. (2020).
Antibacterial and Antifungal Activities
- A study by Sayed et al. (2003) on the synthesis of certain compounds, including 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, revealed their potential antimicrobial and antifungal activities Sayed et al. (2003).
Soil Adsorption and Bioremediation
- Ololade et al. (2015) examined the adsorption of 2,4-dichlorophenoxyl acetic acid onto soil components, providing insights into the environmental fate of this herbicide and its implications for bioremediation Ololade et al. (2015).
Electrooxidation for Degradation
- Jaafarzadeh et al. (2018) studied a hybrid process combining electrooxidation (EO) and Oxone for the degradation of 2,4-D from aqueous solutions, contributing to water purification technologies Jaafarzadeh et al. (2018).
Ecological Impact Studies
- Gandhi et al. (2000) critically evaluated the cancer risk from 2,4-D, providing important information on the potential health impacts of this chemical in the environment Gandhi et al. (2000).
Propiedades
IUPAC Name |
2-[2-(2,4-dichlorophenyl)hydrazinyl]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-1-2-6(5(10)3-4)11-12-7(13)8(14)15/h1-3,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIUKVPEVMKZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-Dichlorophenyl)hydrazinyl](Oxo)acetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



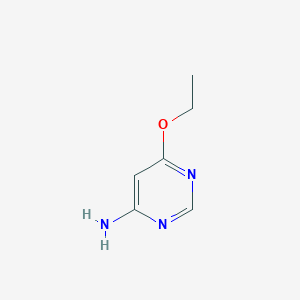

![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B1419525.png)
